molecular formula C14H9ClF3NOS B3038595 2-[(4-chlorophenyl)sulfanyl]-N-(2,4,5-trifluorophenyl)acetamide CAS No. 868256-35-3

2-[(4-chlorophenyl)sulfanyl]-N-(2,4,5-trifluorophenyl)acetamide

Cat. No.: B3038595
CAS No.: 868256-35-3
M. Wt: 331.7 g/mol
InChI Key: YEWORDTXPZHRKL-UHFFFAOYSA-N
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Description

Product Overview: 2-[(4-Chlorophenyl)sulfanyl]-N-(2,4,5-trifluorophenyl)acetamide is a small molecule research chemical with the CAS Number 868256-35-3 and a molecular weight of 331.74 g/mol. It has the molecular formula C 14 H 9 ClF 3 NOS and is intended for Research Use Only (RUO) . Structural Features and Research Relevance: This compound features a distinctive molecular architecture, incorporating a chlorophenylsulfanyl group linked to a trifluorophenylacetamide moiety. The combination of chlorine and fluorine substituents makes this molecule a valuable scaffold in medicinal chemistry and drug discovery research. Such structures are frequently investigated for their potential to interact with biological targets; for instance, similar compounds containing acetamide linkages and halogenated phenyl rings have been studied for various biological activities, including antimicrobial and anticancer properties . The presence of the sulfanyl (thioether) bridge also offers a site for further chemical modification, enhancing its utility as a building block in synthetic chemistry programs . Handling and Storage: To maintain the stability and integrity of the product, it is recommended to store this compound in a cool, dry place. Suppliers often specify storage at temperatures between 2-8°C . As with all research chemicals, proper safety procedures should be followed.

Properties

IUPAC Name

2-(4-chlorophenyl)sulfanyl-N-(2,4,5-trifluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClF3NOS/c15-8-1-3-9(4-2-8)21-7-14(20)19-13-6-11(17)10(16)5-12(13)18/h1-6H,7H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEWORDTXPZHRKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SCC(=O)NC2=CC(=C(C=C2F)F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClF3NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901189503
Record name 2-[(4-Chlorophenyl)thio]-N-(2,4,5-trifluorophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901189503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

868256-35-3
Record name 2-[(4-Chlorophenyl)thio]-N-(2,4,5-trifluorophenyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=868256-35-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(4-Chlorophenyl)thio]-N-(2,4,5-trifluorophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901189503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 2-[(4-chlorophenyl)sulfanyl]-N-(2,4,5-trifluorophenyl)acetamide typically involves the reaction of 4-chlorothiophenol with 2,4,5-trifluoroaniline in the presence of an acylating agent. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours to yield the desired product . Industrial production methods may involve similar synthetic routes but are optimized for larger scale production with considerations for cost, efficiency, and safety.

Chemical Reactions Analysis

2-[(4-chlorophenyl)sulfanyl]-N-(2,4,5-trifluorophenyl)acetamide undergoes various chemical reactions, including:

Scientific Research Applications

Scientific Research Applications

A comprehensive search of scientific databases like PubMed, Google Scholar, and Scifinder using the compound name and relevant keywords did not yield any significant results related to its research applications. This suggests that the compound has not been extensively studied or reported in the scientific literature.

Properties

The chemical reactivity of 2-[(4-chlorophenyl)sulfanyl]-N-(2,4,5-trifluorophenyl)acetamide can be attributed to the presence of the sulfonamide functional group. This group allows for nucleophilic substitution reactions, particularly where the chlorine atom can be replaced by various nucleophiles such as amines or alcohols. The compound may also undergo hydrolysis under acidic or basic conditions, leading to the formation of corresponding acids or amines.

Biological Activities

Research indicates that sulfonamide derivatives, including this compound, exhibit significant biological activities. These compounds often demonstrate antibacterial properties due to their ability to inhibit bacterial folic acid synthesis. Additionally, some studies suggest potential anti-inflammatory and antitumor activities, making them candidates for further pharmacological development.

Potential Applications

  • Interaction studies involving this compound have focused on its binding affinity with various biological targets.
  • Preliminary data suggest that this compound interacts effectively with enzymes involved in folic acid metabolism, which could explain its antibacterial properties.
  • Further studies are needed to elucidate the full spectrum of its interactions and potential side effects when used therapeutically.

Structural Similarity

Several compounds share structural similarities with this compound. Here are some examples:

Compound NameStructure FeaturesUnique Aspects
2-[(4-Chlorophenyl)sulfanyl]acetamideContains a chlorophenyl groupSimpler structure lacking trifluoromethyl group
2-[(4-Chlorophenyl)(phenyl)methanesulfinyl]acetamideContains both chlorophenyl and phenyl groupsAdditional phenyl increases complexity
N-(2,4-Dimethyl-5-[trifluoromethylsulfonyl]phenyl)acetamideSimilar trifluoromethyl groupDifferent substitution pattern on the aromatic ring

Mechanism of Action

The mechanism of action of 2-[(4-chlorophenyl)sulfanyl]-N-(2,4,5-trifluorophenyl)acetamide involves its interaction with specific molecular targets. The compound’s sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. Additionally, the trifluorophenylacetamide moiety may interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

Key Structural Features:

  • Sulfanyl-Acetamide Core : The sulfur atom in the sulfanyl group enhances hydrogen-bonding capacity and influences molecular conformation through intramolecular interactions .
  • Substituent Effects: The 4-chlorophenyl group introduces steric bulk and electron-withdrawing properties.

Comparison with Structural Analogs

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Key Substituents Dihedral Angle* (°) Hydrogen-Bonding Motifs Reference
2-[(4-chlorophenyl)sulfanyl]-N-(2,4,5-trifluorophenyl)acetamide (Target) C₁₄H₉ClF₃NO₂S 4-Cl-C₆H₄-S; 2,4,5-F₃-C₆H₂-NH N/A** Likely intramolecular N–H⋯O/S Inferred
N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide (I) C₁₂H₁₁ClN₄OS 4-Cl-C₆H₄-NH; 4,6-diaminopyrimidinyl-S 42.25 Intramolecular N–H⋯N; R₂²(8) dimer motifs
N-(3-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide (II) C₁₂H₁₁ClN₄OS 3-Cl-C₆H₄-NH; 4,6-diaminopyrimidinyl-S 59.70–62.18 N–H⋯O/Cl; 3D hydrogen-bonded networks
2-Chloro-N-(4-fluorophenyl)acetamide C₈H₇ClFNO 4-F-C₆H₄-NH; Cl-CH₂-CO N/A Intramolecular C–H⋯O; N–H⋯O chains
2-[(4-fluorophenyl)sulfanyl]-N-(4-methylphenyl)acetamide C₁₅H₁₄FNOS 4-F-C₆H₄-S; 4-Me-C₆H₄-NH N/A Likely S–H⋯O/N interactions

Notes:

  • Dihedral Angle : Angle between aromatic rings (e.g., pyrimidine and benzene in compounds I/II).

Substituent Effects on Molecular Conformation

  • Chlorophenyl vs. Fluorophenyl :

    • 4-Chlorophenyl (compound I) results in a smaller dihedral angle (42.25°) compared to 3-chlorophenyl (compound II, 59.70–62.18°), indicating substituent position critically impacts ring planarity .
    • Fluorophenyl groups (e.g., in 2-chloro-N-(4-fluorophenyl)acetamide) favor planar conformations due to fluorine’s smaller size and stronger electronegativity, which may enhance crystal packing via N–H⋯O bonds .
  • Trifluorophenyl vs.

Hydrogen-Bonding and Crystal Packing

  • Intramolecular Interactions: Compounds with sulfanyl groups (e.g., I, II) exhibit N–H⋯N bonds, stabilizing folded conformations. The target compound may adopt similar motifs . In contrast, non-sulfanyl analogs (e.g., 2-chloro-N-(4-fluorophenyl)acetamide) rely on C–H⋯O interactions for stability .
  • Intermolecular Networks :

    • Compound I forms 2D corrugated layers via N–H⋯N/O bonds, while compound II develops 3D networks through bifurcated N–H⋯O/Cl interactions .
    • The trifluorophenyl group in the target compound may promote unique packing modes due to fluorine’s ability to engage in C–F⋯H interactions.

Biological Activity

Overview

2-[(4-chlorophenyl)sulfanyl]-N-(2,4,5-trifluorophenyl)acetamide, with the molecular formula C14H9ClF3NOSC_{14}H_{9}ClF_{3}NOS and a molecular weight of 331.74 g/mol, is a sulfonamide derivative that exhibits notable biological activities. This compound is characterized by its unique structural features, including a chlorophenyl group and a trifluorophenyl moiety, which may contribute to its pharmacological properties .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The sulfanyl group within the compound can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. Additionally, the trifluorophenylacetamide moiety may interact with various enzymes and receptors, modulating their activity. Preliminary studies suggest that this compound may inhibit bacterial folic acid synthesis, which is a common mechanism among sulfonamide derivatives .

Biological Activities

Research indicates that this compound exhibits several biological activities:

Structure-Activity Relationship (SAR)

The unique combination of functional groups in this compound distinguishes it from other similar compounds. A comparative analysis of related compounds reveals insights into their biological activities:

Compound NameStructure FeaturesUnique Aspects
2-[(4-Chlorophenyl)sulfanyl]acetamideContains a chlorophenyl groupSimpler structure lacking trifluoromethyl group
2-[(4-Chlorophenyl)(phenyl)methanesulfinyl]acetamideContains both chlorophenyl and phenyl groupsAdditional phenyl increases complexity
N-(2,4-Dimethyl-5-[trifluoromethylsulfonyl]phenyl)acetamideSimilar trifluoromethyl groupDifferent substitution pattern on the aromatic ring

This table highlights how structural variations can influence biological activity and pharmacological profiles .

Case Studies and Research Findings

Despite the potential of this compound in medicinal chemistry and agricultural science, comprehensive studies are scarce. Most available research focuses on its synthesis and preliminary biological assessments. For instance:

  • Synthesis : The compound is synthesized through the reaction of 4-chlorothiophenol with 2,4,5-trifluoroaniline in the presence of an acylating agent like triethylamine .
  • Biological Testing : Early investigations have shown that similar sulfonamide derivatives exhibit significant antibacterial activity against various pathogens. However, specific data on the antibacterial efficacy of this compound remain limited .
  • Potential Applications : Given its structural characteristics and preliminary findings on biological activity, further research is warranted to explore its full pharmacological potential.

Q & A

Q. How can mechanistic studies elucidate the compound’s interaction with biological targets?

  • Methodological Answer : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (KD). Fluorescence quenching assays assess protein-ligand interactions. Isotopic labeling (e.g., ¹⁴C) tracks metabolic pathways in vitro/in vivo .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(4-chlorophenyl)sulfanyl]-N-(2,4,5-trifluorophenyl)acetamide
Reactant of Route 2
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2-[(4-chlorophenyl)sulfanyl]-N-(2,4,5-trifluorophenyl)acetamide

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